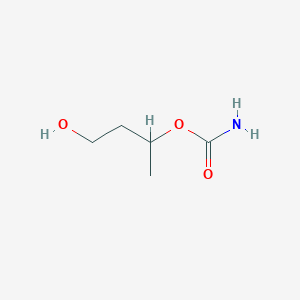

4-Hydroxybutan-2-yl carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-hydroxybutan-2-yl carbamate |

InChI |

InChI=1S/C5H11NO3/c1-4(2-3-7)9-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |

InChI Key |

XTXMKSJDRKQMHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)OC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxybutan 2 Yl Carbamate and Derivatives

The synthesis of 4-hydroxybutan-2-yl carbamate (B1207046) and its derivatives can be approached through several strategic pathways, often involving multiple steps and the careful selection of precursors and reagents. Direct synthesis is not commonly documented; therefore, multi-step routes are typically employed.

One plausible route begins with commercially available 1,3-butanediol . This pathway involves the selective oxidation of the secondary alcohol to yield 4-hydroxy-2-butanone . sigmaaldrich.comdrugbank.com Subsequent reductive amination of the ketone function introduces the amino group at the second position, forming 3-aminobutan-1-ol (B1281174) . The final step involves the carbamoylation of the amino group to yield the target compound.

A more direct and widely utilized approach starts from 3-aminobutan-1-ol . This amino alcohol serves as a direct precursor, which can be converted into the desired carbamate through various methods. For instance, the synthesis of N-protected derivatives, such as (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, is achieved by reacting (R)-3-aminobutan-1-ol with di-tert-butyl dicarbonate (B1257347). This highlights a common strategy where the carbamate group itself is installed as a protecting group.

General methods for carbamate synthesis from amino alcohols are also applicable. rsc.orgacs.org These include reacting the amino alcohol with carbon dioxide in the presence of a coupling agent or using phosgene (B1210022) derivatives. organic-chemistry.org A three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can also be an effective method for forming carbamates. organic-chemistry.org

Table 1: Synthetic Strategies for 4-Hydroxybutan-2-yl Carbamate

| Synthetic Strategy | Starting Material | Key Intermediates | Key Reagents |

|---|---|---|---|

| Route A | 1,3-Butanediol | 4-Hydroxy-2-butanone, 3-Aminobutan-1-ol | Oxidizing agent (e.g., PCC, Swern), Reducing agent (e.g., NaBH₃CN), Ammonia, Carbamoylating agent |

| Route B | 3-Aminobutan-1-ol | None | Di-tert-butyl dicarbonate (for Boc derivative), Isocyanate, or other carbamoylating agents |

| Route C (General) | 3-Aminobutan-1-ol | Activated carbamate | Carbon dioxide, Coupling agent (e.g., TsCl), Base (e.g., DBU), Alkyl halide |

Functionalization and Derivatization Strategies of 4 Hydroxybutan 2 Yl Carbamate

The structure of 4-hydroxybutan-2-yl carbamate (B1207046) features two primary reactive sites: the terminal primary hydroxyl group and the secondary carbamate moiety. These sites allow for a range of functionalization and derivatization reactions.

The primary hydroxyl group is a versatile handle for modification. It can undergo:

Oxidation to form the corresponding aldehyde or, with stronger oxidizing agents, a carboxylic acid.

Esterification with acyl chlorides or carboxylic acids to produce various ester derivatives.

Etherification to form ethers, such as a benzyl (B1604629) ether or silyl (B83357) ether, which can also serve as protecting groups.

The carbamate group itself can be derivatized, although this is less common than modifying the hydroxyl group. N-alkylation or N-acylation is possible under specific conditions. More frequently, derivatization of the carbamate functionality is performed for analytical purposes, for example, through silylation with reagents like bis-(trimethylsilyl)trifluoroacetamide for gas chromatography-mass spectrometry (GC-MS) analysis. orgsyn.org

Table 2: Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Resulting Group |

|---|---|---|---|

| Hydroxyl | Oxidation | PCC, DMP | Aldehyde |

| Hydroxyl | Oxidation | KMnO₄, Jones reagent | Carboxylic Acid |

| Hydroxyl | Esterification | Acetyl chloride, Benzoyl chloride | Acetate (B1210297) ester, Benzoate ester |

| Hydroxyl | Etherification | Benzyl bromide, NaH | Benzyl ether |

| Carbamate (NH) | Silylation (for analysis) | BSTFA | N-silyl carbamate |

Protecting Group Chemistry in 4 Hydroxybutan 2 Yl Carbamate Synthesis

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 4-hydroxybutan-2-yl carbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information regarding its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the chemical shifts, signal multiplicities, and integration values of the protons offer a detailed map of the molecule's proton framework. For instance, the protons of the methyl group (CH₃) will exhibit a distinct signal from those of the methylene (B1212753) (CH₂) and methine (CH) groups. The proximity to electronegative atoms like oxygen and nitrogen will cause a downfield shift in the signals of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon in the carbamate group, the carbons bearing the hydroxyl and amine functionalities, and the methyl carbon will all appear at characteristic positions in the spectrum, confirming the presence of these functional groups and their relative locations within the molecule. Some chemical suppliers may provide NMR data for related compounds. bldpharm.com

Variable temperature (VT) NMR studies on similar carbamate structures, such as N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, have been used to determine the rotational barrier around the C-N bond of the carbamate group. mst.edu This type of analysis can reveal information about the conformational dynamics and the presence of E/Z isomers at low temperatures. mst.edu

Table 1: Representative ¹H NMR Data for a Related Structure (4-hydroxybutan-2-one)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.18 | s | 3H | CH₃ |

| 2.76 | t | 2H | CH₂ adjacent to C=O |

| 3.82 | t | 2H | CH₂ adjacent to OH |

| 3.35 | br s | 1H | OH |

Note: This table is based on data for 4-hydroxybutan-2-one, a structurally related precursor, and serves as an illustrative example of the types of signals expected for the butanol backbone of this compound. Actual chemical shifts for this compound will vary due to the presence of the carbamate group.

Table 2: Representative ¹³C NMR Data for a Related Structure (4-hydroxybutan-2-one)

| Chemical Shift (ppm) | Assignment |

| 30.1 | CH₃ |

| 45.4 | CH₂ adjacent to C=O |

| 58.1 | CH₂ adjacent to OH |

| 209.1 | C=O |

Note: This table is based on data for 4-hydroxybutan-2-one. The chemical shifts for this compound will differ, particularly for the carbon atoms near the nitrogen and the carbonyl carbon of the carbamate group. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. For example, the loss of a water molecule (H₂O) or the carbamate group as a neutral fragment are common fragmentation pathways that can be observed. Gas chromatography-mass spectrometry (GC-MS) is a common setup for analyzing related compounds. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 133 | [M]⁺ (Molecular Ion) |

| 115 | [M - H₂O]⁺ |

| 88 | [M - NH₂COO]⁺ |

| 73 | [CH(CH₃)CH₂CH₂OH]⁺ |

| 44 | [NH₂COO]⁺ or [C₂H₄O]⁺ |

Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., O-H, N-H, C=O, C-O, C-N) vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to show several key absorption bands:

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

One or two sharp peaks in the region of 3400-3300 cm⁻¹ due to the N-H stretching vibrations of the primary carbamate.

A strong, sharp absorption band around 1700-1680 cm⁻¹ characteristic of the C=O (carbonyl) stretching vibration of the carbamate group.

Absorption bands in the 1250-1000 cm⁻¹ region corresponding to C-O and C-N stretching vibrations.

The presence and positions of these bands provide strong evidence for the key functional groups within the molecule. masterorganicchemistry.com Chemical suppliers often provide IR spectra for related compounds. chemicalbook.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | O-H | Stretch |

| 3400-3300 | N-H | Stretch |

| 2960-2850 | C-H | Stretch |

| 1700-1680 | C=O | Stretch |

| 1470-1370 | C-H | Bend |

| 1250-1000 | C-O, C-N | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbamate functional group. While the butanol backbone does not absorb significantly in the UV-Vis range, the n → π* and π → π* transitions of the carbonyl group in the carbamate will result in weak to moderate absorption bands in the ultraviolet region, typically below 250 nm. This technique is often used in conjunction with chromatography for detection purposes. thermofisher.com The presence of a UV absorbance confirms the existence of the carbonyl chromophore. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the hydrophobicity of the analytes; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

The purity of a this compound sample can be determined by analyzing the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities. By integrating the area under each peak, the relative percentage of each component can be calculated, providing a quantitative measure of purity. HPLC methods can be developed to be compatible with mass spectrometry (MS) for enhanced detection and identification of components. sielc.comsielc.com

Table 5: Illustrative HPLC Method Parameters for Carbamate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: This table provides a general set of starting conditions. The actual method would need to be optimized for the specific analysis of this compound.

Column Chromatography and Dry-Flash Chromatography

The purification of this compound and its derivatives is a critical step to ensure high purity for subsequent analytical characterization and synthetic applications. Column chromatography and dry-flash chromatography are two prevalent techniques employed for this purpose.

Column Chromatography is a widely used preparative technique for separating and purifying compounds from a mixture. For carbamate derivatives like (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a common precursor and protected form of the title compound, silica (B1680970) gel chromatography is a standard purification method. The crude product is loaded onto a column packed with silica gel, and a solvent system, known as the eluent, is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster. A typical purification of the crude product might involve an eluent system of ethyl acetate (B1210297) and hexane.

Interactive Table: Column Chromatography Parameters for a this compound Derivative

| Parameter | Description | Finding |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |

| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Ethyl Acetate / Hexane (1:3 v/v) |

| Principle of Separation | The physical basis for the separation of components. | Adsorption/Partition |

| Application | The purpose of the chromatographic step. | Purification of crude product |

Dry-Flash Chromatography , also known as flash column chromatography, is a modification of traditional column chromatography that significantly reduces the time required for purification. This air pressure-driven technique uses a short, wide column and smaller silica gel particles. While specific protocols for this compound are not detailed in the provided research, this method is broadly applicable to the rapid purification of organic compounds. Its efficiency and speed make it an attractive alternative to conventional column chromatography, especially for less complex separations or for quickly removing baseline impurities post-synthesis.

Stereochemical Analysis and Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The determination of the stereochemical configuration and the enantiomeric purity (or enantiomeric excess, ee) is paramount, as different enantiomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and common method for the stereochemical analysis of chiral compounds. nih.govnih.gov This technique allows for the direct separation of enantiomers. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer, which allows for their quantification.

For compounds structurally related to this compound, such as other hydroxy acids and carbamates, chiral stationary phases derived from cinchonan (B1244166) alkaloids like quinine (B1679958) and quinidine (B1679956) have proven effective. nih.govnih.govepa.gov These CSPs can operate under weak anion-exchange mechanisms and are compatible with mass spectrometry (MS) detectors when using appropriate mobile phases. nih.govnih.gov The choice of the specific CSP and mobile phase conditions, including additives and temperature, is optimized to achieve baseline resolution of the enantiomers. nih.govnih.gov By comparing the retention times to those of known enantiomeric standards, the absolute configuration of the analyte can be determined, and the area under each peak can be used to calculate the enantiomeric purity. The elution order of the enantiomers can often be inverted by switching to a pseudo-enantiomeric CSP (e.g., from a quinine-based to a quinidine-based column). nih.gov

Interactive Table: Parameters for Stereochemical Analysis by Chiral HPLC

| Parameter | Description | Finding |

|---|---|---|

| Analytical Technique | The method used for enantiomeric separation. | High-Performance Liquid Chromatography (HPLC) nih.govnih.gov |

| Stationary Phase Type | The type of column packing used to resolve enantiomers. | Chiral Stationary Phase (CSP) nih.govnih.gov |

| Chiral Selector Example | A specific class of chiral molecules used in the stationary phase. | Cinchonan alkaloid carbamate derivatives (e.g., Quinine, Quinidine) nih.govnih.govepa.gov |

| Separation Principle | The mechanism by which enantiomers are separated. | Formation of transient diastereomeric complexes with the CSP. |

| Determined Value | The quantitative measure of chiral purity. | Enantiomeric excess (ee) or enantiomeric ratio. nih.gov |

Molecular and Biological Mechanisms of Action for 4 Hydroxybutan 2 Yl Carbamate Analogs

Enzyme Inhibition Studies of Carbamate (B1207046) Derivatives

Carbamate derivatives have been extensively studied as inhibitors of various enzymes, primarily acting through the carbamoylation of a nucleophilic amino acid residue, often a serine, within the enzyme's active site. This covalent modification leads to a typically slow-reversible or irreversible inhibition, which underpins their efficacy.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid. Inhibition of MAGL elevates 2-AG levels, which can enhance endocannabinoid signaling and simultaneously reduce the production of pro-inflammatory arachidonic acid. researchgate.net Carbamate-based inhibitors have been instrumental in studying these pathways.

The mechanism of inhibition by O-aryl carbamates involves the covalent carbamoylation of a catalytic serine nucleophile in the MAGL active site. epdf.pub This action leads to potent and often irreversible inactivation of the enzyme. A notable example is JZL184, a piperidine (B6355638) carbamate, which is a highly selective and irreversible inhibitor of MAGL. epdf.pub Studies have also explored O-hexafluoroisopropyl (HFIP) carbamates, which demonstrate excellent potency and improved selectivity for MAGL over other hydrolases like fatty acid amide hydrolase (FAAH). Current time information in Bangalore, IN. This high selectivity is crucial for preventing off-target effects and for precise investigation of 2-AG signaling. Current time information in Bangalore, IN. The inhibition of MAGL by these carbamates has been shown to produce anti-inflammatory, antinociceptive, and anxiolytic-like effects in preclinical models. researchgate.net

Table 1: Examples of Carbamate-Based MAGL Inhibitors

| Compound Name | Description | Mechanism of Action |

|---|---|---|

| JZL184 | A piperidine carbamate that is a potent and selective MAGL inhibitor. epdf.pub | Irreversibly inactivates MAGL by carbamoylation of the active site serine. epdf.pub |

| KML29 | An O-hexafluoroisopropyl (HFIP) carbamate. | Potent and highly selective inhibitor of MAGL with minimal cross-reactivity. Current time information in Bangalore, IN. |

HIV-1 protease is an essential enzyme for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. google.com Its inhibition prevents the production of infectious virions, making it a critical target for antiretroviral therapy. google.com Carbamate moieties have been incorporated into the design of potent HIV-1 protease inhibitors (PIs).

The design strategy often involves creating molecules that mimic the transition state of the natural peptide substrate of the protease. In this context, carbamate groups can be used as stable, non-hydrolyzable linkers within the inhibitor structure. For instance, research has focused on designing PIs with novel P2' ligands to enhance hydrogen bonding within the S2' subsite of the enzyme. kanazawa-u.ac.jp A study described a tert-Butyl ((2S,3R)-3-hydroxy-4-...-1-phenylbutan-2-yl)carbamate derivative, which incorporates a carbamate group. kanazawa-u.ac.jp The crystal structures of such inhibitors complexed with the protease reveal detailed van der Waals and hydrogen bonding interactions that contribute to their high binding affinity and potency against both wild-type and multidrug-resistant HIV variants. kanazawa-u.ac.jp

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.gov Carbamate-based compounds are a well-established class of cholinesterase inhibitors.

These inhibitors function as "pseudo-irreversible" or "slow-reversible" substrates. The carbamate moiety is attacked by the active site serine of the cholinesterase, leading to the formation of a carbamoylated enzyme complex. nih.gov This complex is much more stable and hydrolyzes significantly more slowly than the acetylated enzyme formed with acetylcholine, resulting in prolonged enzyme inhibition. nih.gov Research has produced numerous carbamate derivatives with high potency. For example, certain benzene-based carbamates have shown strong inhibitory activity, with some compounds demonstrating high selectivity for BChE over AChE. nih.gov The inhibitory concentrations (IC₅₀) for some novel carbamates can be in the low nanomolar range, comparable to clinically used drugs like galanthamine (B1674398). nih.govnih.gov

Table 2: Cholinesterase Inhibition by Selected Carbamate Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Selectivity |

|---|---|---|---|

| Benzyl (B1604629) ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) | BChE | Potent inhibitor | High selectivity for BChE nih.gov |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) | BChE / AChE | Low IC₅₀, comparable to galanthamine nih.gov | High selectivity for BChE nih.gov |

12-Lipoxygenase (12-LOX) is an iron-containing enzyme that catalyzes the oxidation of arachidonic acid to form pro-inflammatory eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE). kanazawa-u.ac.jp This enzyme is implicated in various inflammatory conditions, including skin diseases, diabetes, and thrombosis, making it a valuable therapeutic target. kanazawa-u.ac.jpgoogle.com While numerous inhibitors have been developed for 12-LOX, the role of direct inhibition by carbamate derivatives is not as extensively documented as for other enzyme families. However, compounds containing a carbamate functional group have been utilized in the synthesis of potent 12-LOX inhibitors. For example, patents describe the use of tert-butyl (2-formylphenyl)carbamate as a key intermediate in the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent and selective 12-LOX inhibitors. kanazawa-u.ac.jp In this synthesis, the carbamate serves as a protecting group that is later removed to yield the final active compound. kanazawa-u.ac.jp

Human Carbonic Anhydrase II (CA II) is a zinc metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation and fluid balance. While sulfonamides are the most well-known class of CA inhibitors, other chemical scaffolds have been identified.

Studies have revealed that steroidal sulfamate (B1201201) esters can act as potent inhibitors of CA II. Sulfamates are structurally related to carbamates and interact with the active site zinc (II) ion. The binding mode can be influenced by small structural changes on the inhibitor molecule. For instance, depending on the substitution pattern on a steroid nucleus, either a 3-O-sulfamate or a 17-O-sulfamate group can coordinate with the zinc ion. This interaction is key to the inhibitory mechanism. Some of these sulfamate-based compounds exhibit IC₅₀ values in the nanomolar range, highlighting their potential as effective inhibitors.

Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes. They are important therapeutic targets for a variety of conditions, and several drugs containing a carbamate structure function by modulating these channels. kanazawa-u.ac.jp

Carbamate compounds such as Felbamate, Phenprobamate, and Methocarbamol are known to block sodium channels. kanazawa-u.ac.jp Unlike certain toxins or pyrethroid insecticides that hold the channel in an open state, these drugs typically act as blockers, often by binding to the inactivated state of the channel. google.com This mechanism is shared by the insecticide indoxacarb, a sodium channel blocker that is metabolically activated to its more potent N-decarbomethoxylated form in insects. nih.gov The binding site for these blockers is generally located on the intracellular side of the channel, and their effectiveness can be dependent on the channel's conformational state (resting, open, or inactivated). nih.govgoogle.com By stabilizing the inactivated state, these compounds reduce neuronal excitability, which underlies their anticonvulsant and muscle relaxant effects. kanazawa-u.ac.jp

Receptor Binding and Ligand Interaction Investigations

The therapeutic and biological effects of 4-hydroxybutan-2-yl carbamate analogs are deeply rooted in their interactions with various receptor systems within the central nervous system. These interactions are often highly specific, with subtle changes in the molecular structure of the analogs leading to significant differences in binding affinity and functional activity. This section delves into the specific receptor binding profiles of these carbamate analogs, focusing on their interactions with cannabinoid, serotonin (B10506), and nicotinic acetylcholine receptors.

While direct studies on this compound itself with cannabinoid receptors are not extensively documented in the provided results, the broader class of carbamate derivatives has been investigated for their modulation of the endocannabinoid system. A key strategy in this area is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382). By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced signaling at cannabinoid receptors, particularly the CB1 receptor. nih.gov

Structure-activity relationship (SAR) studies on O-biphenyl-3-yl carbamates have revealed that specific substitutions on the biphenyl (B1667301) rings are crucial for potent FAAH inhibition. For instance, the peripherally restricted FAAH inhibitor URB937, a carbamate derivative, demonstrates that strategic placement of functional groups can limit blood-brain barrier penetration, thereby localizing the therapeutic effects to the peripheral nervous system. nih.gov This approach has generated a series of peripherally restricted FAAH inhibitors, with some compounds showing high potency. nih.gov The exploration of different substituents on the distal phenyl ring of these carbamate analogs has shown that while some modifications maintain FAAH inhibitory activity, they can also lead to central nervous system penetration. nih.gov

The serotonin 5-HT2A receptor is a significant target for a wide range of therapeutic agents, including antipsychotics. nih.govresearchgate.net Carbamate-containing compounds have been explored as ligands for this receptor. The blockade of 5-HT2A receptors is a key pharmacological feature of many antipsychotic drugs. nih.govresearchgate.net

Research into "deconstructed analogues" of the antipsychotic drug risperidone, which contains a complex chemical structure, has provided insights into the pharmacophore required for 5-HT2A receptor antagonism. researchgate.net These studies have shown that even simplified structures, which can be seen as analogs of more complex molecules, can retain high affinity for the 5-HT2A receptor and act as potent antagonists. researchgate.net This suggests that the carbamate moiety, or fragments thereof, can be a key component in designing selective 5-HT2A receptor ligands. The affinity of these compounds is typically determined through competitive binding assays using radiolabeled ligands like [3H]ketanserin. researchgate.net The functional activity of these analogs is further characterized using techniques such as two-electrode voltage clamp (TEVC) and intracellular calcium release assays. researchgate.net These investigations have challenged previous pharmacophore models for 5-HT2A antagonists, indicating that multiple aromatic moieties may not be essential for high-affinity binding. researchgate.net

It's important to note that many drugs targeting the 5-HT2A receptor also interact with other receptors, and achieving selectivity is a major goal in drug development. nih.govresearchgate.net The compulsive-like behavior in animal models has been linked to reduced 5-HT2A receptor binding in the frontal cortex, highlighting the receptor's role in neuropsychiatric disorders. nih.gov

Table 1: Investigational 5-HT2A Receptor Ligands and their Properties This table is for illustrative purposes and includes compounds from the broader class of 5-HT2A receptor ligands to demonstrate the types of data generated in these studies. Specific data for this compound analogs would require further targeted research.

| Compound | Receptor Target | Ki (nM) | Functional Activity | Reference |

|---|---|---|---|---|

| Risperidone | 5-HT2A | 5.29 | Antagonist | researchgate.net |

| 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole | 5-HT2A | ~12 | Antagonist | researchgate.net |

| Spiperone | 5-HT2A | High | Antagonist | nih.gov |

| M100907 | 5-HT2A | High | Antagonist | nih.gov |

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes. nih.govnih.gov The α4β2* nAChR subtype, which is abundant in the brain, is a particularly important target for therapeutic development for conditions like depression and nicotine (B1678760) dependence. nih.gov

Carbamate-containing compounds have been designed as potent and selective partial agonists for α4β2/α6-nAChRs. For example, the compound LF-3-88, which has a complex structure but demonstrates the potential of targeting these receptors, shows high affinity for β2-containing nAChRs with Ki values in the nanomolar range. nih.gov It exhibits significant selectivity for α4β2- over α3β4- and α7-nAChRs. nih.gov The functional activity of such compounds is assessed using methods like 86Rb+ ion efflux assays and two-electrode voltage-clamp (TEVC) recordings in oocytes. nih.gov

The development of subtype-selective nAChR modulators is crucial, as targeting specific receptor compositions, such as the (α4)3(β2)2 stoichiometry with its unique α4α4 binding site, can lead to more refined therapeutic effects. nih.gov Pharmacophore models for nAChR ligands typically include a cationic nitrogen and a hydrogen-bond acceptor, features that can be incorporated into carbamate analog designs. nih.gov

Table 2: Binding Affinities of an Investigational nAChR Partial Agonist This table presents data for LF-3-88 to illustrate the binding profile of a potent nAChR ligand. Specific data for this compound analogs would require further dedicated studies.

| Compound | nAChR Subtype | Ki (nmol/L) | Reference |

|---|---|---|---|

| LF-3-88 | α2β2 | 0.6 - 15.4 | nih.gov |

| LF-3-88 | α3β2 | 0.6 - 15.4 | nih.gov |

| LF-3-88 | α4β2 | 0.6 | nih.gov |

| LF-3-88 | α4β2* | 0.6 - 15.4 | nih.gov |

| LF-3-88 | α3β4 | > 10,000 | nih.gov |

| LF-3-88 | α7 | > 10,000 | nih.gov |

Quorum Sensing Modulation by Carbamate Analogs

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. nih.govmdpi.com This system is often responsible for the expression of virulence factors and the formation of biofilms, making it an attractive target for the development of novel anti-infective agents. nih.govmdpi.comfrontiersin.org The inhibition of QS, also known as quorum quenching, represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens. nih.govmdpi.com

Carbamate analogs have been investigated for their ability to modulate QS. The core principle behind this approach is to interfere with the signaling pathways that bacteria use to coordinate their collective behavior. frontiersin.org This can be achieved by designing molecules that are structurally similar to the natural autoinducers used by bacteria, which can then act as competitive inhibitors at the receptor level. frontiersin.org

Research has shown that analogs of known QS inhibitors can be synthesized to enhance their activity. For example, derivatives of hamamelitannin, a natural QS inhibitor, have been synthesized and shown to increase the susceptibility of Staphylococcus aureus to antibiotics. nih.gov These synthetic analogs can be more potent than the parent compound and can be effective both in vitro and in vivo. nih.gov Similarly, furanone analogs with various substitutions have demonstrated significant inhibition of biofilm formation and virulence factor production in Pseudomonas aeruginosa. frontiersin.org While direct studies on this compound are not detailed, the general success of carbamate and related structures in modulating QS suggests that this scaffold could be a viable starting point for the design of new quorum sensing inhibitors. frontiersin.orgnih.gov The disruption of acyl-homoserine lactone (AHL) signaling, a common QS pathway, through enzymatic degradation or competitive inhibition can alter the metabolic profile of bacterial communities and reduce their pathogenic potential. ornl.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Scaffolds

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the process of drug discovery and development. nih.govnih.gov These studies systematically explore how modifications to the chemical structure of a lead compound, such as a this compound scaffold, influence its biological activity (SAR) and physicochemical properties (SPR). nih.govnih.gov The carbamate moiety itself is a versatile functional group in medicinal chemistry, participating in hydrogen bonding and offering opportunities for substitution at both the O- and N-termini to modulate biological and pharmacokinetic properties. nih.gov

In the context of carbamate-based drugs, SAR studies have been crucial in optimizing their therapeutic potential. For instance, in the development of FAAH inhibitors, SAR studies on O-biphenyl-3-yl carbamates have identified key structural features necessary for potent and peripherally restricted activity. nih.gov The nature of the substituents on the carbamate nitrogen and the ester oxygen can significantly impact metabolic stability. nih.gov A general trend observed is that the metabolic lability of carbamates decreases (i.e., stability increases) in a predictable manner based on the substitution pattern. nih.gov For example, Aryl-OCO-NHAlkyl carbamates are generally more labile than Alkyl-OCO-NH₂ or cyclic carbamates. nih.gov

The design of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles has also been guided by SAR principles. epa.gov In this series, it was found that electron-donating substituents at specific positions led to active compounds against various cancer cell lines, while electron-withdrawing groups resulted in inactive compounds. epa.gov This highlights the importance of electronic effects in determining the biological activity of carbamate analogs.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug action. nih.gov For chiral molecules like many this compound analogs, the different enantiomers can exhibit significantly different biological activities. nih.govmdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. nih.gov

The two enantiomers of a chiral drug can have distinct profiles in terms of their bioavailability, metabolism, potency, and selectivity. nih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. nih.gov Therefore, the use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices. nih.gov

Rational Design and Ligand Optimization

The rational design and optimization of ligands are pivotal in the development of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. While specific research on the rational design of this compound analogs is not extensively documented in publicly available literature, the principles of ligand optimization for carbamate-based inhibitors are well-established through studies on analogous compounds targeting various enzymes. These studies provide a framework for understanding the potential strategies that could be employed for modifying this compound.

The core of rational drug design for carbamate inhibitors often revolves around their mechanism of action, which typically involves the carbamoylation of a serine residue within the active site of the target enzyme. nih.gov This process is influenced by the electrophilicity of the carbamate carbonyl group and the nature of the leaving group (the alcohol moiety). Structure-activity relationship (SAR) studies on various carbamate series have elucidated key structural features that can be systematically modified to improve biological activity.

Key Strategies in Carbamate Ligand Optimization:

Modification of the Leaving Group: The structure of the alcohol portion of the carbamate ester is a critical determinant of its binding affinity and selectivity. In the case of this compound, the butanol-derived chain can be altered in several ways:

Chain Length and Branching: Altering the length and branching of the alkyl chain can influence how the molecule fits into the enzyme's active site.

Introduction of Aromatic or Heterocyclic Moieties: Replacing the aliphatic chain with aryl or heteroaryl groups can introduce beneficial pi-stacking or other non-covalent interactions with amino acid residues in the active site, potentially increasing potency.

Incorporation of Polar Functional Groups: The terminal hydroxyl group in this compound offers a site for modification. Introducing additional polar groups could enhance interactions with the enzyme or improve solubility.

Substitution on the Carbamate Nitrogen: The substituents on the nitrogen atom of the carbamate can significantly impact the compound's properties. While primary carbamates (like this compound) are common, secondary and tertiary carbamates are also explored. The size and nature of these substituents can influence the inhibitor's orientation in the active site and its reactivity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties but may lead to improved biological activity or reduced toxicity. For instance, the carbamate group itself could be replaced with other functionalities known to interact with serine hydrolases.

Case Studies in Rational Design of Carbamate Analogs:

While not directly focused on this compound, studies on other carbamate inhibitors highlight the application of these design principles. For example, in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, extensive SAR studies have been conducted on O-aryl carbamates. nih.govnih.govescholarship.org

In one such study, researchers synthesized a series of O-biphenyl-3-yl carbamate analogs and evaluated their FAAH inhibitory activity. nih.gov They systematically modified the substituents on both the proximal and distal phenyl rings to probe the enzyme's active site. Their findings revealed that introducing specific groups at certain positions could dramatically enhance potency and even influence the compound's ability to cross the blood-brain barrier. nih.gov

For instance, the introduction of a carbamoyl (B1232498) group at the 3'-position of the biphenyl moiety in cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597) led to a potent FAAH inhibitor. nih.gov Further modifications to this scaffold, such as the introduction of a hydroxyl group, resulted in peripherally restricted inhibitors with reduced central nervous system penetration. nih.gov

The following table summarizes the structure-activity relationships of some O-biphenyl-3-yl carbamate analogs as FAAH inhibitors, illustrating the impact of rational modifications on inhibitory potency.

| Compound | R¹ Substituent (Distal Ring) | R² Substituent (Proximal Ring) | FAAH Inhibition IC₅₀ (nM) |

| 11a | -CH₃ | -H | Potent |

| 11b | -CH(OH)CH₃ | -H | Potent |

| 11c | -CH₂OH | -H | Potent |

| 3 (URB937) | -CONH₂ | 6-OH | Potent |

Data adapted from a study on O-biphenyl-3-yl carbamates as peripherally restricted FAAH inhibitors. nih.gov The table demonstrates that various substitutions on the distal phenyl ring (R¹) of the O-biphenyl-3-yl carbamate scaffold can be well-tolerated, maintaining potent FAAH inhibition.

Similarly, in the design of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, carbamate-based compounds have been a focus of rational design. nih.gov Researchers have designed dual-binding site inhibitors by incorporating a carbamate moiety for covalent modification of the catalytic active site serine, along with another fragment that interacts with the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking studies were instrumental in determining the optimal linker length to connect these two moieties without disrupting the crucial interactions at the catalytic site. nih.gov

In Vitro Biotransformation and Metabolic Pathway Research of 4 Hydroxybutan 2 Yl Carbamate

Metabolic Profiling in Subcellular Fractions

Metabolic profiling of 4-hydroxybutan-2-yl carbamate (B1207046) is conducted using subcellular fractions to identify the primary sites and mechanisms of its metabolism. The liver is the principal organ for drug and xenobiotic metabolism, and thus, hepatic subcellular fractions are the most relevant in vitro models. llu.edu

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes and cofactors, closely mimicking the in vivo environment. bioivt.comeuropa.eu Incubations of 4-hydroxybutan-2-yl carbamate with suspensions of cryopreserved primary hepatocytes from various species, including human and rat, are performed to elucidate its metabolic profile. bioivt.comnews-medical.net

These studies are typically conducted by incubating the compound with a known concentration of hepatocytes over a time course. thermofisher.comyoutube.com Samples are collected at various time points, and the reaction is quenched, followed by analysis to determine the rate of disappearance of the parent compound and the formation of metabolites. youtube.com This allows for the determination of key metabolic parameters such as intrinsic clearance. news-medical.net The experimental design often involves multiple concentrations and replicate samples to ensure the reliability of the data. europa.eu

Table 1: Hypothetical Metabolic Profile of this compound in Human Hepatocyte Incubations

| Time (minutes) | This compound (% Remaining) | Metabolite M1 (Area Count) | Metabolite M2 (Area Count) | Metabolite M3 (Area Count) |

| 0 | 100 | 0 | 0 | 0 |

| 15 | 85 | 1500 | 500 | 100 |

| 30 | 68 | 3200 | 1100 | 250 |

| 60 | 45 | 5800 | 2300 | 550 |

| 120 | 20 | 8500 | 4200 | 1200 |

| 240 | 5 | 9800 | 5500 | 2100 |

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I oxidative metabolism of many xenobiotics. nih.govnih.gov The biotransformation of this compound is investigated using liver microsomes from different species to identify the specific CYP isoforms involved in its metabolism. nih.govsemanticscholar.org

Incubations are typically performed in the presence of NADPH as a cofactor for CYP enzymes. semanticscholar.org The major metabolic pathways for carbamates in liver microsomes include oxidation and hydrolysis. llu.edunih.gov For this compound, this would likely involve oxidation of the secondary alcohol to a ketone and hydroxylation at various positions on the alkyl chain, as well as hydrolysis of the carbamate ester linkage. nih.gov Studies with specific chemical inhibitors or recombinant CYP enzymes can be used to identify the contribution of individual P450 isoforms.

Identification and Characterization of In Vitro Metabolites

Following incubation in hepatocytes and liver microsomes, the metabolites of this compound are identified and characterized using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The high-resolution mass spectrometry capabilities of instruments like LC-TOF-MS/MS allow for the accurate mass measurement of metabolites and their fragmentation patterns, which aids in structure elucidation. semanticscholar.org

Based on the known metabolic pathways of other carbamates and secondary alcohols, the following potential metabolites of this compound are hypothesized. nih.govsemanticscholar.orgnih.govnih.gov

Table 2: Potential In Vitro Metabolites of this compound

| Metabolite ID | Proposed Structure / Name | Metabolic Reaction |

| M1 | 4-Oxobutan-2-yl carbamate | Oxidation of the secondary alcohol |

| M2 | 4-Hydroxybutan-2-yl N-hydroxycarbamate | N-hydroxylation |

| M3 | 1,3-dihydroxybutan-2-yl carbamate | Alkyl chain hydroxylation |

| M4 | Butane-1,2,4-triol | Hydrolysis of carbamate ester |

| M5 | Glucuronide conjugate of this compound | Glucuronidation (Phase II) |

| M6 | Sulfate conjugate of this compound | Sulfation (Phase II) |

Comparative In Vitro Species Metabolism of Carbamate Analogs

Comparative in vitro metabolism studies are essential for assessing the relevance of animal toxicity data to humans. europa.euresearchgate.net The metabolism of carbamate analogs often shows significant qualitative and quantitative differences across species. llu.edunih.govnih.gov For instance, studies on carbosulfan (B1218777) and furathiocarb (B52073) have revealed species-dependent variations in the rates of formation of different metabolites in liver microsomes from human, rat, mouse, dog, and other species. nih.govsemanticscholar.org

In the case of carbamate analogs, differences are often observed in the primary routes of metabolism, such as the balance between hydrolysis and oxidation. llu.edu For example, the formation of certain hydroxylated metabolites may be predominant in one species but minor in another. nih.gov These differences can be attributed to variations in the expression and activity of metabolic enzymes, such as specific CYP450 isoforms, between species. llu.edu Understanding these interspecies differences is critical for the risk assessment of new chemical entities.

Table 3: Hypothetical Comparative In Vitro Metabolism of a Carbamate Analog in Liver Microsomes

| Species | Major Metabolic Pathway | Key Metabolites | Relative Rate of Metabolism |

| Human | Oxidation & Hydrolysis | Hydroxylated metabolites, Diol | Moderate |

| Rat | Oxidation | Hydroxylated metabolites | High |

| Dog | Hydrolysis | Diol | Low |

| Mouse | Oxidation | Keto-metabolite, Hydroxylated metabolites | Very High |

| Rabbit | Oxidation & Hydrolysis | Hydroxylated metabolites, Diol | Moderate |

Computational Chemistry and Molecular Modeling of 4 Hydroxybutan 2 Yl Carbamate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-hydroxybutan-2-yl carbamate (B1207046), docking simulations would be employed to predict its binding affinity and mode of interaction with a specific biological target, typically a protein receptor or an enzyme.

The process involves preparing the three-dimensional structures of both the ligand (4-hydroxybutan-2-yl carbamate) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl and carbamate groups of this compound are potential sites for hydrogen bonding with amino acid residues in a receptor's active site.

While specific docking studies on this compound are not widely published, the methodology is standard. For example, in studies of other carbamate-containing molecules, docking has been used to elucidate binding to targets like the glutamate (B1630785) receptor. nih.govbiorxiv.org Such studies provide a framework for how this compound could be virtually screened against various protein targets to identify potential biological activities.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -6.8 |

| Predicted Binding Affinity (Ki) | 2.5 µM |

| Key Interacting Residues | ASP 145, LYS 72, TYR 88 |

| Types of Interactions | Hydrogen bond with ASP 145 (hydroxyl group), Hydrogen bond with LYS 72 (carbamate group), Pi-Alkyl interaction with TYR 88 |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For this compound, DFT can be applied to:

Optimize the molecular geometry: to find the most stable three-dimensional arrangement of its atoms.

Calculate electronic properties: such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Predict spectroscopic properties: including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Investigate reaction mechanisms: by calculating the energy barriers of potential chemical transformations. nih.gov

DFT has proven to be a powerful tool in drug design and materials science for its ability to accurately predict molecular properties. nih.gov

This compound possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.

This analysis can be performed using quantum mechanical methods to calculate the energy of different conformers. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. The low-energy conformations are the most likely to be present under physiological conditions and are therefore the most relevant for biological activity. Understanding the preferred conformation is essential for designing molecules that fit well into a specific receptor binding site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govbiorxiv.org An MD simulation of this compound, either in a solvent or bound to a protein, would involve numerically solving Newton's equations of motion for the system of atoms.

These simulations can reveal:

Conformational changes: how the molecule explores different shapes over time.

Solvation effects: how the surrounding solvent molecules (typically water) interact with and influence the structure and dynamics of the carbamate.

Stability of ligand-protein complexes: When docked to a target, MD simulations can assess the stability of the binding pose over time. nih.govbiorxiv.org If the ligand remains stably bound in the predicted orientation throughout the simulation, it provides confidence in the docking result.

MD simulations offer insights into the flexibility of both the ligand and the target, which is a limitation of the more rigid approach of molecular docking.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water

| Property | Description |

| Simulation Time | 100 nanoseconds |

| Average Root Mean Square Deviation (RMSD) | 1.2 Å (indicating structural stability) |

| Radial Distribution Function g(r) of water around hydroxyl group | Peak at 2.8 Å (indicating strong hydrogen bonding with water) |

| Number of Conformational Clusters | 3 major clusters identified |

Predictive Modeling for Biological Activity

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, aims to forecast the biological activity of a compound based on its chemical structure. nih.gov For this compound, this would involve:

Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical, topological, and electronic properties of the molecule would be calculated.

Model Building: Using a dataset of compounds with known biological activities, a mathematical model is trained to find a correlation between the descriptors and the activity.

Prediction: The trained model is then used to predict the biological activity of this compound.

These models can be used to predict various properties, including toxicity, metabolic stability, and affinity for different targets. Web-based tools and specialized software are available to perform such predictions, offering a rapid and cost-effective way to prioritize compounds for further experimental testing. nih.gov

Applications of 4 Hydroxybutan 2 Yl Carbamate As a Research Tool and Intermediate

Utility in the Synthesis of Complex Organic Molecules

While specific examples of the direct use of 4-Hydroxybutan-2-yl carbamate (B1207046) in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various synthetic intermediates. The closely related N-protected derivative, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, is widely employed as a chiral building block in pharmaceutical research. This highlights the potential of the underlying 4-hydroxybutan-2-yl amine scaffold in the construction of intricate molecular architectures.

The presence of both a nucleophilic hydroxyl group and a carbamate group allows for sequential or orthogonal chemical modifications. For instance, the hydroxyl group can be activated and displaced by a variety of nucleophiles to introduce new functionalities, or it can be oxidized to a ketone. The carbamate group, while generally stable, can be cleaved under specific conditions to reveal a primary amine, which can then be further functionalized. This versatility makes 4-Hydroxybutan-2-yl carbamate a hypothetical starting material for the synthesis of a range of more complex molecules. The principles of its reactivity are well-established in organic synthesis. nih.govorganic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Hydroxyl | Oxidation | Ketone carbamates |

| Hydroxyl | Esterification | Ester carbamates |

| Hydroxyl | Etherification | Ether carbamates |

| Carbamate | Hydrolysis | Amino alcohols |

| Carbamate | N-Alkylation | N-substituted carbamates |

Employment in Enzyme Inhibitor and Receptor Ligand Studies

The carbamate functional group is a well-known pharmacophore present in numerous approved drugs and is a key structural motif in the design of enzyme inhibitors. nih.govresearchgate.net Carbamates can act as mimics of the transition state of substrate hydrolysis by certain enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). researchgate.net This interaction often leads to the carbamoylation of a serine residue in the enzyme's active site, resulting in temporary or irreversible inhibition.

Studies on analogous carbamates have shown high affinity for various receptors, including opioid receptors. nih.govnih.gov The specific binding profile of this compound would require dedicated experimental investigation.

Table 2: Examples of Carbamate-Containing Enzyme Inhibitors and their Targets

| Carbamate Compound | Target Enzyme | Inhibition Data |

| Rivastigmine | Acetylcholinesterase (AChE) | IC50 values in the nanomolar range |

| Phenyl carbamate derivatives | κ opioid receptor | K_i = 0.046 nM |

| Carbamate-based inhibitors | Butyrylcholinesterase (BChE) | K_i values in the nanomolar range |

It is important to note that the data in Table 2 are for other carbamate compounds and are presented to illustrate the potential roles of the carbamate moiety, not as data for this compound itself.

Role in Prodrug Design and Delivery Systems (as an academic concept, not clinical data)

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. nih.govewadirect.com The carbamate linkage is a common strategy in prodrug design. nih.govewadirect.com It can be used to mask a hydroxyl or an amino group of a parent drug, often to enhance its stability, solubility, or ability to cross cell membranes. nih.govewadirect.com Once administered, the carbamate prodrug is designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active drug at the desired site of action. nih.govewadirect.com

Theoretically, this compound could serve as a promoiety that is attached to a drug molecule. The hydroxyl group of this compound could be linked to a carboxylic acid group of a drug to form an ester, or the carbamate's nitrogen could be part of a larger drug structure. The resulting prodrug would have altered physicochemical properties. Upon enzymatic or chemical cleavage, the drug would be released along with 4-hydroxy-2-aminobutane (after hydrolysis of the carbamate).

This approach is purely conceptual in the context of this compound, as there are no specific published examples of its use in this manner. However, the principles of using carbamate-containing linkers in prodrug design are well-established in the academic and patent literature. nih.govewadirect.comnih.gov For instance, carbamate prodrugs have been designed to improve the solubility and delivery of anticancer agents and other therapeutic molecules. nih.gov

Table 3: General Strategies for Carbamate-Based Prodrugs

| Prodrug Strategy | Purpose | Cleavage Mechanism |

| Carbamate linkage to a hydroxyl or amino group of a drug | Improve solubility, stability, or membrane permeability | Enzymatic (e.g., esterases, amidases) or chemical hydrolysis |

| Self-immolative carbamate linkers | Controlled release of the active drug | Intramolecular cyclization and subsequent elimination |

| Targeting ligand-carbamate-drug conjugate | Targeted delivery to specific cells or tissues | Cleavage at the target site |

Q & A

Basic: What are the standard synthetic routes for 4-Hydroxybutan-2-yl carbamate, and how can purity be optimized?

Methodological Answer:

The synthesis of carbamates typically involves reacting an alcohol or amine with a carbamoyl chloride or isocyanate under controlled conditions. For this compound, a stepwise approach may include:

Protection of the hydroxyl group using tert-butyl or benzyl groups to prevent side reactions (e.g., tert-butyl carbamate formation as in ).

Coupling with a carbamoyl agent (e.g., phosgene derivatives or isocyanates) in anhydrous solvents like dichloromethane or THF.

Deprotection using acidic (HCl/acetone) or catalytic hydrogenation conditions.

Purity Optimization :

- Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for purification.

- Monitor reaction progress via TLC or HPLC ().

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structure (e.g., tert-butyl carbamates show characteristic peaks at δ 1.4 ppm for tert-butyl groups; ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification. For fragmentation patterns, refer to analogous carbamates in .

- Chromatography : GC-MS or HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment. Ethyl carbamate methods () can be adapted using isotopically labeled internal standards.

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis ().

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation ().

Basic: What in vitro assays are suitable for evaluating the biological activity of carbamate derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : For antidiabetic studies, use α-glucosidase inhibition assays (e.g., p-nitrophenyl-α-D-glucopyranoside substrate; measure absorbance at 405 nm) as in .

- Cytotoxicity Screening : MTT assay on cell lines (e.g., HepG2) with IC₅₀ determination ().

Advanced: How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP2E1, implicated in ethyl carbamate metabolism; ). Use software like GROMACS with CHARMM force fields.

- Docking Studies : Autodock Vina to predict binding affinities to liver microsomal enzymes. Focus on oxidation sites (e.g., hydroxyl groups) prone to forming reactive metabolites ().

Advanced: How can crystallography resolve structural ambiguities in carbamate derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. For enantiopure samples, apply Flack parameter analysis ( ).

- Data Collection : Optimize crystal mounting at 100 K with synchrotron radiation for high-resolution data ( ).

Advanced: What strategies address contradictions in reported biological activities of carbamate analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Consider variables like assay conditions (pH, temperature) and solvent effects ( ).

- Dose-Response Reevaluation : Reproduce studies with standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., acarbose for α-glucosidase assays; ).

Advanced: How do structural modifications influence the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Electron-Withdrawing/Donating Groups : Introduce substituents (e.g., nitro, chloro) at the phenyl ring () and measure changes in bioactivity via IC₅₀ shifts.

- Steric Effects : Compare branched vs. linear alkyl chains using molecular volume calculations (e.g., Spartan software). For example, tert-butyl groups may hinder enzyme binding ().

Advanced: What methodologies assess the environmental persistence of carbamate compounds?

Methodological Answer:

- Biodegradation Studies : OECD 301F test (manometric respirometry) to measure CO₂ evolution over 28 days.

- Hydrolysis Kinetics : Monitor degradation at pH 4, 7, and 9 via HPLC. Ethyl carbamate data () suggest alkaline conditions accelerate breakdown.

Advanced: How can isotopic labeling track the metabolic fate of this compound in vivo?

Methodological Answer:

- Synthesis of Deuterated Analogs : Replace hydroxyl hydrogens with deuterium using D₂O exchange or deuterated reagents ().

- Mass Spectrometry Imaging (MSI) : Administer labeled compound to rodent models; track distribution in tissues via MALDI-TOF ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.